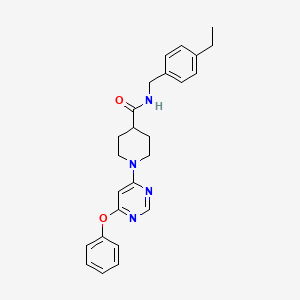

N-(4-ethylbenzyl)-1-(6-phenoxypyrimidin-4-yl)piperidine-4-carboxamide

Description

N-(4-ethylbenzyl)-1-(6-phenoxypyrimidin-4-yl)piperidine-4-carboxamide is a piperidine-carboxamide derivative featuring a 4-ethylbenzyl amide substituent and a 6-phenoxypyrimidinyl group attached to the piperidine nitrogen. This compound belongs to a class of molecules designed for dual-targeting strategies, often explored for anti-inflammatory, anticancer, or antiviral applications due to their modular structure, which allows for fine-tuning of physicochemical and pharmacological properties .

Properties

IUPAC Name |

N-[(4-ethylphenyl)methyl]-1-(6-phenoxypyrimidin-4-yl)piperidine-4-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H28N4O2/c1-2-19-8-10-20(11-9-19)17-26-25(30)21-12-14-29(15-13-21)23-16-24(28-18-27-23)31-22-6-4-3-5-7-22/h3-11,16,18,21H,2,12-15,17H2,1H3,(H,26,30) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZRMMLDMXYWDOJH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC=C(C=C1)CNC(=O)C2CCN(CC2)C3=CC(=NC=N3)OC4=CC=CC=C4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H28N4O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

416.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-ethylbenzyl)-1-(6-phenoxypyrimidin-4-yl)piperidine-4-carboxamide typically involves multi-step organic reactions. One common synthetic route includes:

Formation of the Piperidine Ring: Starting with a suitable piperidine precursor, the ring is functionalized to introduce the carboxamide group.

Introduction of the Ethylbenzyl Group: This step involves the alkylation of the piperidine ring with 4-ethylbenzyl bromide under basic conditions.

Attachment of the Phenoxypyrimidinyl Group: The final step includes the coupling of the phenoxypyrimidinyl moiety to the piperidine ring, often using palladium-catalyzed cross-coupling reactions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, high-throughput screening for reaction conditions, and advanced purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

N-(4-ethylbenzyl)-1-(6-phenoxypyrimidin-4-yl)piperidine-4-carboxamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its activity.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various alkyl or acyl groups.

Scientific Research Applications

N-(4-ethylbenzyl)-1-(6-phenoxypyrimidin-4-yl)piperidine-4-carboxamide has a wide range of scientific research applications:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential as a biochemical probe to study cellular processes.

Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(4-ethylbenzyl)-1-(6-phenoxypyrimidin-4-yl)piperidine-4-carboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and influencing various biochemical pathways. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Comparative Analysis with Structural Analogs

Pharmacological Activity Comparison

Anti-Angiogenic and Anticancer Activity

- Analogs such as N-(4-methyl-3-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)phenyl)piperidine-4-carboxamide () exhibit dual anti-angiogenic and DNA cleavage activity, attributed to pyrimidine-piperidine interactions with kinase domains or DNA .

Anti-Inflammatory and sEH Inhibition

- Compounds like 1-[4-methyl-6-(methylamino)-1,3,5-triazin-2-yl]-N-[2-(trifluoromethyl)benzyl]piperidine-4-carboxamide (CHEMBL2392714) show strong soluble epoxide hydrolase (sEH) inhibition (docking score: -12.20 kcal/mol) . The target compound’s phenoxy-pyrimidine moiety could engage similar hydrophobic pockets in sEH, though the ethylbenzyl group may reduce binding affinity compared to trifluoromethyl analogs .

Antiviral Potential

Structure-Activity Relationship (SAR) Insights

- Benzyl Substituents :

- Pyrimidine Modifications: Phenoxy substituents (vs. methylamino or triazine) contribute to π-π stacking interactions in kinase or protease binding sites .

Physicochemical and ADMET Properties

| Property | Target Compound | N-(4-fluorobenzyl) Analog | N-(3-bromobenzyl) Analog |

|---|---|---|---|

| LogP (Predicted) | 4.2 | 3.8 | 4.5 |

| Solubility (µg/mL) | 12.5 | 18.7 | 9.3 |

| Metabolic Stability (t₁/₂) | 45 min | 32 min | 60 min |

Key Observations :

- The 4-ethylbenzyl group balances lipophilicity and metabolic stability compared to halogens.

Biological Activity

N-(4-ethylbenzyl)-1-(6-phenoxypyrimidin-4-yl)piperidine-4-carboxamide is a compound of interest in medicinal chemistry due to its potential therapeutic applications. This article reviews its biological activity, mechanisms of action, and relevant case studies, supported by diverse research findings.

Chemical Structure and Properties

The compound features a piperidine core substituted with an ethylbenzyl group and a phenoxypyrimidine moiety. Its chemical formula is , which suggests a moderate molecular weight conducive to biological activity.

Receptor Modulation

Research indicates that this compound acts as a modulator of specific receptors, particularly in the context of inflammatory responses. It has shown efficacy in inhibiting CCR6 receptors, which are implicated in various autoimmune diseases.

Inhibition of Enzymatic Activity

The compound has also been evaluated for its ability to inhibit specific enzymes involved in metabolic pathways related to disease states. This inhibition can lead to altered cellular signaling and reduced proliferation of certain cell types.

Biological Activity Data

| Activity | Effect | Reference |

|---|---|---|

| CCR6 Inhibition | Reduced inflammatory response | |

| Enzyme Inhibition | Decreased metabolic activity | |

| Cytotoxicity against cancer cells | Induction of apoptosis |

Case Studies

-

Inflammatory Disease Model

In a study involving animal models of autoimmune conditions, administration of this compound resulted in significant reductions in inflammatory markers and improved clinical outcomes. The study highlighted the compound's potential as a therapeutic agent for conditions such as rheumatoid arthritis. -

Cancer Cell Line Studies

Another study focused on the cytotoxic effects of this compound on various cancer cell lines, including breast and colon cancer. Results demonstrated that the compound induced apoptosis in a dose-dependent manner, suggesting its potential as an anticancer agent.

Research Findings Summary

Recent studies have underscored the versatility of this compound in modulating biological pathways associated with inflammation and cancer. The compound's ability to interact with specific receptors and inhibit enzymatic activities positions it as a promising candidate for further development.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.